molecular formula C22H20N6O B2952096 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2200879-51-0

2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2952096
CAS No.: 2200879-51-0
M. Wt: 384.443
InChI Key: SQENLSQSFVLIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H20N6O and its molecular weight is 384.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-15-22(25-20-5-3-2-4-19(20)24-15)27-12-16(13-27)14-28-21(29)7-6-18(26-28)17-8-10-23-11-9-17/h2-11,16H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQENLSQSFVLIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one (often abbreviated as DMPY) is a novel organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

DMPY features a unique combination of structural elements:

  • Quinoxaline moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Azetidine ring : Contributes to the compound's interaction capabilities with biological targets.
  • Dihydropyridazinone core : Associated with various pharmacological effects.

The biological activity of DMPY is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can engage in π-π stacking interactions, while the azetidine ring may form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Biological Activity and Applications

Preliminary studies suggest that compounds similar to DMPY exhibit significant biological activities. The following table summarizes key findings related to its potential therapeutic applications:

Activity Area Description References
Antimicrobial Potential activity against bacterial strains; structural analogs have shown effectiveness against Mycobacterium tuberculosis with IC90 values as low as 3.73 μM.
Anticancer Similar compounds have demonstrated cytotoxicity against various cancer cell lines; ongoing studies are exploring DMPY's efficacy in this area.
Enzyme Inhibition Investigated for its role in inhibiting specific enzymes involved in disease processes.
Neuroprotective Effects Potential applications in neurodegenerative diseases due to interaction with neural receptors.

Case Studies and Research Findings

  • Antitubercular Activity :
    • A study evaluated various substituted derivatives related to DMPY for their antitubercular properties. Compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating strong potential for further development as anti-TB agents .
  • Cytotoxicity Assessment :
    • In vitro studies have assessed the cytotoxic effects of DMPY-related compounds on human embryonic kidney cells (HEK-293), showing low toxicity levels and suggesting a favorable safety profile for further exploration .
  • Molecular Docking Studies :
    • Computational studies have been conducted to predict the binding affinity of DMPY and its analogs to various protein targets, providing insights into their mechanisms of action and guiding future synthesis efforts .

Q & A

Q. What are the recommended synthetic routes for preparing 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one, and how can structural purity be validated?

Answer: The compound’s synthesis involves multi-step reactions, including:

  • Quinoxaline core formation : Condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions, followed by methylation at the 3-position .
  • Azetidine ring functionalization : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the azetidin-3-ylmethyl group .
  • Pyridazine ring assembly : Cyclization of hydrazine derivatives with diketones or via [4+2] cycloaddition strategies .

Q. Structural validation :

  • Spectroscopic techniques : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm1 ^{-1}) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

Answer:

  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) with UV-Vis spectrophotometry or HPLC quantification .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and monitor via LC-MS for hydrolysis, oxidation, or photodegradation products. Stability in plasma can be tested using incubation with human liver microsomes .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound, particularly for kinase inhibition or anti-inflammatory activity?

Answer:

  • Analog synthesis : Modify substituents on the quinoxaline (e.g., 3-methyl group), azetidine (e.g., ring size), or pyridazine (e.g., substituents at position 6) .
  • Biological assays :
    • Kinase inhibition : Use enzymatic assays (e.g., ADP-Glo™ Kinase Assay) against target kinases (e.g., TGF-β receptor) .
    • Anti-inflammatory activity : Measure cytokine suppression (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and identify key interactions (e.g., hydrogen bonds with kinase active sites) .

Q. How can contradictory data on metabolic pathways be resolved?

Answer:

  • In vitro studies : Compare metabolism in hepatocytes from different species (human vs. rodent) to identify interspecies variations .
  • Isotope labeling : Use 14C^{14}C-labeled compound to track metabolite formation via LC-MS/MS and distinguish phase I (oxidation) vs. phase II (glucuronidation) pathways .
  • Enzyme inhibition assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint dominant metabolic enzymes .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure, and how does conformation impact biological activity?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., methanol/water) and solve structure using SHELX .
  • Conformational analysis : Compare crystal structures of analogs to identify bioactive conformations (e.g., planar vs. twisted quinoxaline-pyridazine dihedral angles) .

Q. How can environmental fate and ecotoxicological risks be evaluated for this compound?

Answer:

  • Environmental persistence : Use OECD 307 guidelines to assess biodegradation in soil/water systems .
  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna (EC50_{50}) and algae (growth inhibition) .
  • Bioaccumulation potential : Calculate log KowK_{ow} (octanol-water partition coefficient) via shake-flask methods .

Q. What experimental designs are optimal for detecting synergistic/antagonistic effects in combination therapies?

Answer:

  • Checkerboard assay : Test pairwise combinations with standard drugs (e.g., doxorubicin) and calculate fractional inhibitory concentration (FIC) indices .
  • Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways modulated by the combination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.